5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a bromine atom, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-pyridinecarbonitrile to introduce the bromine atom. This is followed by a series of nucleophilic substitution reactions to attach the piperidine and pyridine rings. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and kinases involved in cell signaling .
Comparison with Similar Compounds
5-Bromo-2-pyridinecarbonitrile: Shares the bromine and pyridinecarbonitrile moieties but lacks the piperidine ring.
2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile: Similar structure but without the bromine atom.
Uniqueness: The presence of both the bromine atom and the piperidine ring in 5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile provides unique reactivity and binding properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18BrN5 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-bromo-2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18BrN5/c1-22(16-4-2-3-7-20-16)15-5-8-23(9-6-15)17-13(11-19)10-14(18)12-21-17/h2-4,7,10,12,15H,5-6,8-9H2,1H3 |
InChI Key |
FZWJVAIQNGRAJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)Br)C#N)C3=CC=CC=N3 |
Origin of Product |
United States |
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